Stearda

説明

Synthesis Analysis

The synthesis of steroidal compounds like "Stearda" involves intricate biochemical pathways and reactions. For instance, sterol synthesis in bacteria showcases a complex evolutionary history, with sterol production occurring across diverse organisms and environments, suggesting a widespread capability beyond eukaryotic domains (Wei et al., 2016). Additionally, the synthesis of cholesterol and other sterols through specific cationic mechanisms involving protosteroid cations highlights the intricate steps involved in sterol biosynthesis (Nes, 2011).

Molecular Structure Analysis

The molecular structure of steroidal compounds is crucial for their function and interaction within biological systems. Plant sterols, for instance, play significant roles in membrane fluidity and permeability, with their structure being a key factor in these functions. The biosynthesis pathway of plant sterols involves critical enzymes and steps that determine the final sterol structure, impacting its biological role and utility (Piironen et al., 2000).

Chemical Reactions and Properties

Steroidal compounds undergo various chemical reactions that define their properties and functionalities. The Grignard reaction, for example, is a pivotal reaction in steroidal chemistry, contributing to the synthesis of complex steroidal structures and derivatives with significant biological activities (Mori, 1964). The synthesis and solution properties of compounds like poly(γ-stearyl L-glutamate) demonstrate the chemical versatility of steroidal derivatives, offering insights into their solution behaviors and potential applications (Poché et al., 1995).

Physical Properties Analysis

The physical properties of steroidal compounds like "Stearda" are influenced by their molecular structure and chemical composition. These properties are essential for their function, application, and behavior in biological and environmental systems. Studies on sterols in microorganisms, for instance, highlight the diversity of sterol structures and their implications for microorganism function and adaptation (Volkman, 2002).

Chemical Properties Analysis

The chemical properties of "Stearda" and related steroidal compounds are foundational to their biological roles and potential applications. The chemical synthesis and characterization of steroidal derivatives provide valuable insights into their reactivity, stability, and interactions within various systems. For example, the green synthesis of gold nanoparticles using plant extracts demonstrates the potential of steroidal compounds in nanotechnology and material science, showcasing their ability to function as reducing agents and stabilizers in nanoparticle synthesis (Sadeghi et al., 2015).

科学的研究の応用

Photochromic Material for Dynamic Holography : Stearda has been used as a photochromic material, particularly in the context of fast dynamic holography. This application was explored in a study by Miniewicz et al. (2007) titled "Deoxyribonucleic acid-based photochromic material for fast dynamic holography" (Miniewicz et al., 2007).

Diffusion-Weighted Brain Lesions : In medical research, Stearda has been utilized as a tool to study diffusion-weighted brain lesions. This application is mentioned in the work by W. Gray, "Flights from wonder: the search for meaning in diffusion-weighted brain lesions" (2015) (Gray, 2015).

Lipid Metabolism and Cancer Therapy : Stearda is also a focus of researchers like S. Silvente-Poirot and M. Poirot, who develop novel anticancer molecules, biomarkers, and probes for nuclear imaging. Their study "Cholesterol metabolism and cancer: the good, the bad and the ugly" (2012) discusses this aspect (Silvente-Poirot & Poirot, 2012).

Inflammation and Neuropathic Pain : A study by De Petrocellis et al. (2004), titled "Actions of two naturally occurring saturated N‐acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels," indicates that Stearda enhances the effect of NADA on TRPV1, which could have implications in inflammatory and neuropathic pain (De Petrocellis et al., 2004).

作用機序

Target of Action

Stearda, also known as N-Stearoyldopamine, is an endogenous fatty acid dopamide . It primarily targets the 5-lipoxygenase (5-LO) enzyme . The 5-LO enzyme plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammation .

Mode of Action

Stearda acts as an inhibitor of the 5-LO enzyme . It also displays ‘entourage’ effects on endovanilloids NADA and anandamide .

Biochemical Pathways

Stearda potentiates TRPV1-mediated effects of NADA in vitro and in vivo . It enhances effects on intracellular Ca2+ (EC50 lowered 3-fold) and nociception . This suggests that Stearda may influence calcium signaling pathways and pain perception.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and therapeutic efficacy of a compound

Result of Action

Stearda’s inhibition of the 5-LO enzyme and its potentiation of TRPV1-mediated effects suggest that it may have anti-inflammatory effects and influence pain perception . .

Action Environment

The influence of environmental factors on Stearda’s action, efficacy, and stability is currently unknown. Environmental conditions can significantly impact the effectiveness of a compound . Future research should consider factors such as temperature, pH, and the presence of other biological molecules when studying Stearda’s mechanism of action.

特性

IUPAC Name |

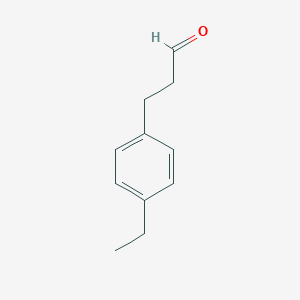

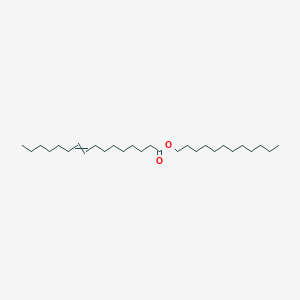

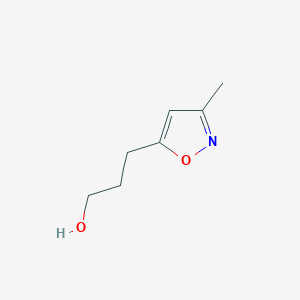

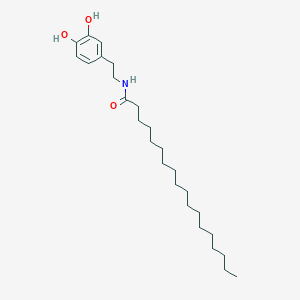

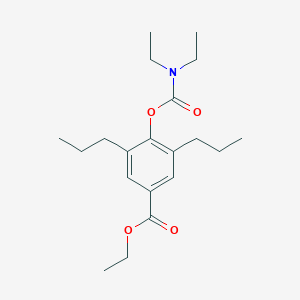

N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSVLPLQCBIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434391 | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105955-10-0 | |

| Record name | N-Stearoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of N-Stearoyldopamine (STEARDA) on the TRPV1 receptor?

A1: Research indicates that STEARDA, unlike its structurally similar counterparts N-Oleoyldopamine (OLDA) and N-Palmitoyldopamine (PALDA), does not activate the TRPV1 receptor. Studies using VR1-transfected HEK 293 cells showed that STEARDA failed to induce calcium influx, a key indicator of TRPV1 activation []. Furthermore, in vivo studies demonstrated that STEARDA did not affect paw withdrawal latencies from a radiant heat source, suggesting a lack of nociceptive response typically associated with TRPV1 activation [].

Q2: How does the structure of N-acyldopamines, specifically the fatty acid chain length, influence their activity on the TRPV1 receptor?

A2: The study by Chu et al. [] highlights the importance of a long, unsaturated fatty acid chain for optimal interaction with the TRPV1 receptor. While OLDA, possessing an 18-carbon unsaturated fatty acid chain, effectively activated TRPV1, both PALDA (16-carbon saturated chain) and STEARDA (18-carbon saturated chain) failed to elicit a response. This suggests that both chain length and the presence of unsaturation are crucial for binding and activating the TRPV1 receptor within this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)